REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:7]=1[CH:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)C.[NH3:21].[CH2:22]([OH:24])[CH3:23]>>[Cl:20][C:17]1[CH:18]=[CH:19][C:6]([CH2:5][OH:4])=[C:7]([CH:8]([NH:21][C:22](=[O:24])[CH3:23])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:16]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
In a Parr bomb containing 47 g
|
Type
|
CUSTOM
|
Details
|
the resulting solution is evaporated
|
Type
|
WASH
|
Details
|
The oily residue is successively washed with light petroleum and diisopropyl ether
|
Type
|
ADDITION
|
Details
|
it is taken up in a mixture of water and ethyl ether
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
such for the subsequent hydrolysis
|
Type
|
CUSTOM
|
Details
|
A sample of the titular product crystallized from a mixture of ethyl ether and light petroleum melts at 131°-135° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(CO)C=C1)C(C1=CC=CC=C1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |